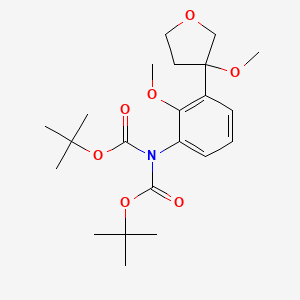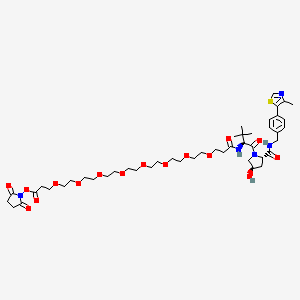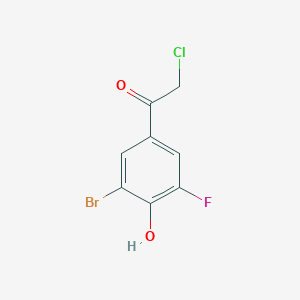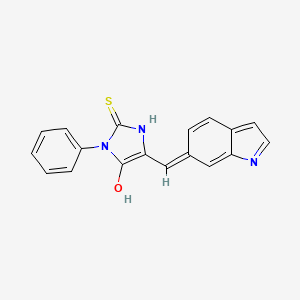
Ethyl 5-(2,5-Dimethyl-3-thienyl)isoxazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(2,5-Dimethyl-3-thienyl)isoxazole-3-carboxylate is a heterocyclic compound that features both a thiophene and an isoxazole ring. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry . Isoxazole derivatives, on the other hand, are significant in drug discovery due to their presence in many commercially available drugs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2,5-Dimethyl-3-thienyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,5-dimethylthiophene with ethyl isoxazole-3-carboxylate under specific conditions . The reaction is often catalyzed by metal catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-(2,5-Dimethyl-3-thienyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Ethyl 5-(2,5-Dimethyl-3-thienyl)isoxazole-3-carboxylate has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, such as anti-inflammatory and analgesic effects.
Industry: It is used in the development of materials with specific properties, such as organic semiconductors and light-emitting diodes (OLEDs)
Wirkmechanismus
The mechanism of action of Ethyl 5-(2,5-Dimethyl-3-thienyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 5-(2-thienyl)isoxazole-3-carboxylate
- 2,5-Dimethylthiophene
- Isoxazole derivatives
Uniqueness
Ethyl 5-(2,5-Dimethyl-3-thienyl)isoxazole-3-carboxylate is unique due to the presence of both a thiophene and an isoxazole ring, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research .
Eigenschaften
Molekularformel |
C12H13NO3S |
|---|---|
Molekulargewicht |
251.30 g/mol |
IUPAC-Name |
ethyl 5-(2,5-dimethylthiophen-3-yl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H13NO3S/c1-4-15-12(14)10-6-11(16-13-10)9-5-7(2)17-8(9)3/h5-6H,4H2,1-3H3 |
InChI-Schlüssel |
WJKZMNMKMDMLOU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NOC(=C1)C2=C(SC(=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[4-(Benzyloxy)-3-indolyl]-1-propanamine](/img/structure/B13718943.png)





![4-(3,3-Difluoropyrrolidin-1-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13718977.png)


